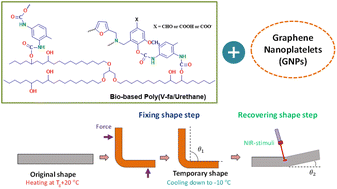Development of NIR light-responsive shape memory composites based on bio-benzoxazine/bio-urethane copolymers reinforced with graphene
Nanoscale Advances Pub Date: 2023-12-18 DOI: 10.1039/D3NA00647F
Abstract
In this work, shape memory polymers (SMPs) were developed from a combination of a bio-based benzoxazine (BZ) monomer and polyurethane prepolymer (PU-prepolymer), both derived from bio-based raw materials. The bio-based BZ monomer (V-fa monomer) was synthesized through a Mannich condensation reaction using vanillin, paraformaldehyde, and furfurylamine. The bio-based PU-prepolymer was obtained by reacting palm oil polyol (MW = 1400 Da) and toluene diisocyanate (TDI). To investigate the curing behavior of poly(V-fa/urethane), with a mass ratio of 50/50, differential scanning calorimetry was employed. The structure of the resulting poly(V-fa/urethane) was confirmed using Fourier transform infrared spectroscopy. Furthermore, the synthesized V-fa/urethane copolymers with weight ratios of 70/30, 60/40, 50/50 and 40/60 were observed to exhibit shape memory behaviors induced by near-infrared irradiation (808 nm). Poly(V-fa/urethane), specifically with a mass ratio of 50/50, demonstrated superior shape memory performance. It exhibited a remarkable capacity to retain the temporary shape up to 90%, achieve 99% shape recovery, and exhibit a recovery time of 25 s. The shape memory properties were further improved with the addition of 3 wt% graphene nanoplatelets (GNPs), exhibiting an improvement in the shape fixity value to 94%, and shape recovery time value to 16 s. Moreover, our findings suggest that 60/40 poly(V-fa/urethane) reinforced with 3 wt% GNPs possesses favorable characteristics for applications as multiple SMPs, with shape fixity values of 97% and 94%, and shape recovery values of 96% and 89% for the first and second shapes, respectively.


Recommended Literature
- [1] Environmentally-friendly processing of thermosets by two-stage sequential aza-Michael addition and free-radical polymerization of amine–acrylate mixtures
- [2] Prediction of the structure of a silk-like protein in oligomeric states using explicit and implicit solvent models
- [3] Structural variations in metal complexes of a tertiary α-hydroxyoxime†
- [4] Electronic structure of Al, Ga, In and Cu doped ZnO/Cu(111) bilayer films†
- [5] Polymorphism in tetra-aryl biphenyl diamine hole transport materials: resolving the conflicting literature on N, N′-diphenyl-N, N′-bis(3,3′-methylphenyl)-[(1,1′-biphenyl)]-4,4′-diamine by high-resolution powder diffraction†
- [6] Outstanding Reviewers for Nanoscale in 2020
- [7] Inside front cover
- [8] Accuracy and limitations of second-order many-body perturbation theory for predicting vertical detachment energies of solvated-electron clusters†
- [9] Trace determination of hydroxyaromatic compounds in dyestuffs using cloud point preconcentration
- [10] Modulating the magnetic behavior of Fe(ii)–MOF-74 by the high electron affinity of the guest molecule†

Journal Name:Nanoscale Advances
Research Products
-
CAS no.: 16742-48-6
-
CAS no.: 16200-52-5
-
CAS no.: 11016-71-0
-
CAS no.: 12134-29-1
-
BenzoBthiophene-7-carbaldehyde
CAS no.: 10134-91-5









